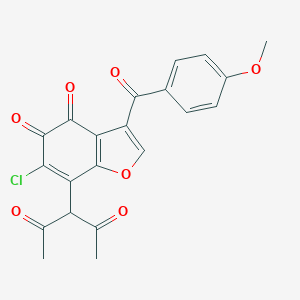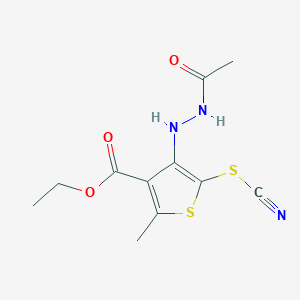
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone, commonly known as MNAE, is a chemical compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. MNAE has been studied extensively for its potential applications in the fields of medicine and pharmacology.
Applications De Recherche Scientifique
Phase Equilibrium Studies
Research into the phase equilibrium of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their properties and applications. These studies involve determining the solid-liquid phase equilibrium in different solvents, which is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structure of derivatives of similar compounds are studied to explore their potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal and its structural analysis provide insights into the chemical behavior and possible applications of these types of compounds (Shtamburg et al., 2019).
Synthetic Methods Development
Developing new synthetic methods for related compounds, such as 1-(2-chloro-5-nitrophenyl)ethanone, leads to the creation of a variety of derivatives with potential applications in various fields. Such research often focuses on efficient and versatile synthetic routes (Androsov et al., 2010).
Novel Compound Synthesis
Research on the synthesis of novel compounds, like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, explores their potential as inhibitors or activators in biochemical pathways. This can lead to the development of new drugs or chemical tools (Learmonth et al., 2002).
Protecting Group Development
The development of new protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, is crucial in synthetic chemistry. This research aids in the efficient synthesis of complex molecules (Robles et al., 1993).
Propriétés
Numéro CAS |
26464-50-6 |
|---|---|
Nom du produit |
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone |
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)16-10-15(18)12-4-8-14(9-5-12)17(19)20/h2-9,16H,10H2,1H3 |
Clé InChI |
VLWGLZKRJULNKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)

![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)
